

1,4-dibromo-2,3-dichlorobenzene chemical properties and reactivity

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Compound of Interest

Compound Name: 1,4-Dibromo-2,3-dichlorobenzene

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An In-Depth Technical Guide to **1,4-Dibromo-2,3-Dichlorobenzene**: Properties, Reactivity, and Synthetic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,3-dichlorobenzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with two bromine and two chlorine atoms.^[1] Its specific substitution pattern, with bromine atoms at the 1 and 4 positions and chlorine atoms at the 2 and 3 positions, results in a molecule with distinct chemical properties and reactivity. This guide provides a comprehensive overview of **1,4-dibromo-2,3-dichlorobenzene**, focusing on its physicochemical characteristics, spectroscopic profile, synthetic pathways, and reactivity in key organic transformations. For researchers in medicinal chemistry and materials science, this compound serves as a valuable and versatile building block for the synthesis of complex molecular architectures, leveraging the differential reactivity of its carbon-halogen bonds.^{[2][3]}

Physicochemical and Spectroscopic Profile

The physical properties of **1,4-dibromo-2,3-dichlorobenzene** are dictated by its high molecular weight and the presence of four halogen substituents, which increase intermolecular forces.^[1] It typically appears as a colorless to pale yellow solid at room temperature.^{[1][4]}

Core Chemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

Property	Value	Source(s)
CAS Number	100191-20-6	[5]
Molecular Formula	C ₆ H ₂ Br ₂ Cl ₂	[6]
Molecular Weight	304.79 g/mol	[6][7]
Appearance	Yellow to orange solid	[4]
Boiling Point	298.0 ± 35.0 °C (Predicted)	[4][5]
Density	2.091 ± 0.06 g/cm ³ (Predicted)	[4][5]
Solubility	Sparingly soluble in water; more soluble in organic solvents like acetone and chloroform.	[1]

Spectroscopic Data Interpretation

Spectroscopic analysis is crucial for the structural confirmation of **1,4-dibromo-2,3-dichlorobenzene**. While specific spectra for this exact isomer are not widely published, its expected spectroscopic features can be predicted based on its structure and data from similar compounds.[8][9][10]

- ¹H NMR: The molecule's symmetry would result in a simplified proton NMR spectrum. The two chemically equivalent protons on the aromatic ring would appear as a single singlet.
- ¹³C NMR: The carbon spectrum would show three distinct signals corresponding to the bromine-substituted, chlorine-substituted, and hydrogen-substituted carbons.
- Mass Spectrometry (MS): The mass spectrum is highly characteristic due to the isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion, which provides definitive evidence of the compound's elemental composition.[10]

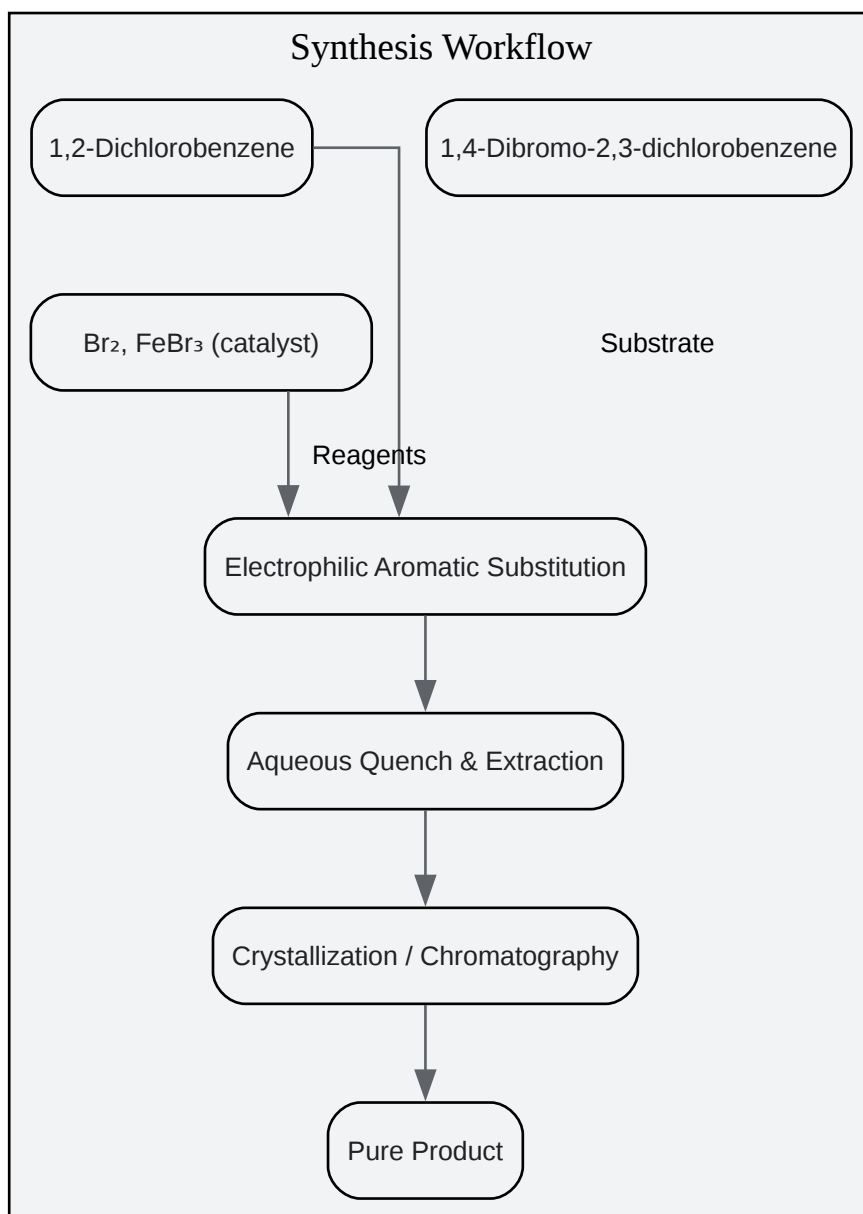
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for aromatic C-H stretching (around $3100\text{-}3000\text{ cm}^{-1}$), C=C stretching in the aromatic ring (around $1600\text{-}1450\text{ cm}^{-1}$), and C-Cl and C-Br stretches in the fingerprint region.^[10]

Synthesis and Reaction Mechanisms

The synthesis of polyhalogenated benzenes often involves electrophilic aromatic substitution on a less substituted precursor. A logical synthetic route to **1,4-dibromo-2,3-dichlorobenzene** is the electrophilic bromination of 1,2-dichlorobenzene.

Synthesis via Electrophilic Bromination

The chlorine atoms on 1,2-dichlorobenzene are deactivating but ortho-, para-directing. Bromination is therefore expected to occur at the positions para to each chlorine atom (positions 4 and 5).



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*A general workflow for the synthesis of **1,4-dibromo-2,3-dichlorobenzene**.*

Experimental Protocol: Synthesis of **1,4-Dibromo-2,3-dichlorobenzene**

This protocol is adapted from general procedures for the bromination of dichlorobenzenes.[\[11\]](#)
[\[12\]](#)[\[13\]](#)

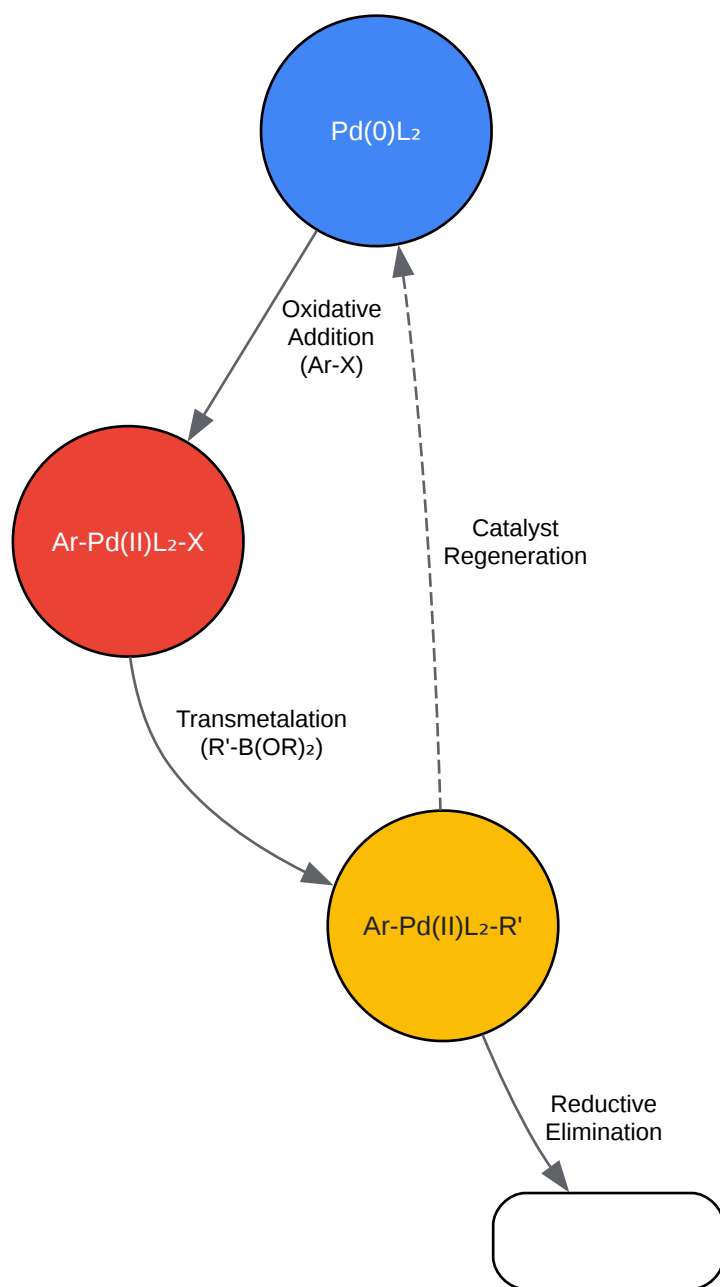
- **Setup:** Equip a four-necked flask with a reflux condenser, a dropping funnel, a thermometer, and a mechanical stirrer. Charge the flask with 1,2-dichlorobenzene and a catalytic amount of iron(III) bromide (FeBr_3).
- **Bromine Addition:** With vigorous stirring, add bromine dropwise to the mixture at room temperature. An exothermic reaction will occur. Maintain the temperature within a controlled range (e.g., 25-40 °C) using a water bath if necessary.
- **Reaction:** After the addition is complete, continue stirring the mixture for several hours until the reaction is complete (monitor by TLC or GC-MS).
- **Work-up:** Carefully pour the reaction mixture into a beaker of cold water containing a reducing agent (e.g., sodium bisulfite) to quench excess bromine.
- **Neutralization & Extraction:** Neutralize the aqueous layer with a base such as sodium hydroxide. Extract the product into an organic solvent (e.g., dichloromethane or chloroform).
- **Purification:** Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO_4), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure **1,4-dibromo-2,3-dichlorobenzene**.

Chemical Reactivity and Synthetic Utility

The primary utility of **1,4-dibromo-2,3-dichlorobenzene** in synthesis stems from the differential reactivity of its C-Br and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive towards oxidative addition to a $\text{Pd}(0)$ catalyst than the C-Cl bond.^[14] This allows for regioselective functionalization, making it a powerful tool for building complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. Due to the higher reactivity of the C-Br bonds, **1,4-dibromo-2,3-dichlorobenzene** can undergo selective mono- or di-substitution at the bromine-bearing positions.



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the mono-arylation of **1,4-dibromo-2,3-dichlorobenzene**.^{[15][16][17]}

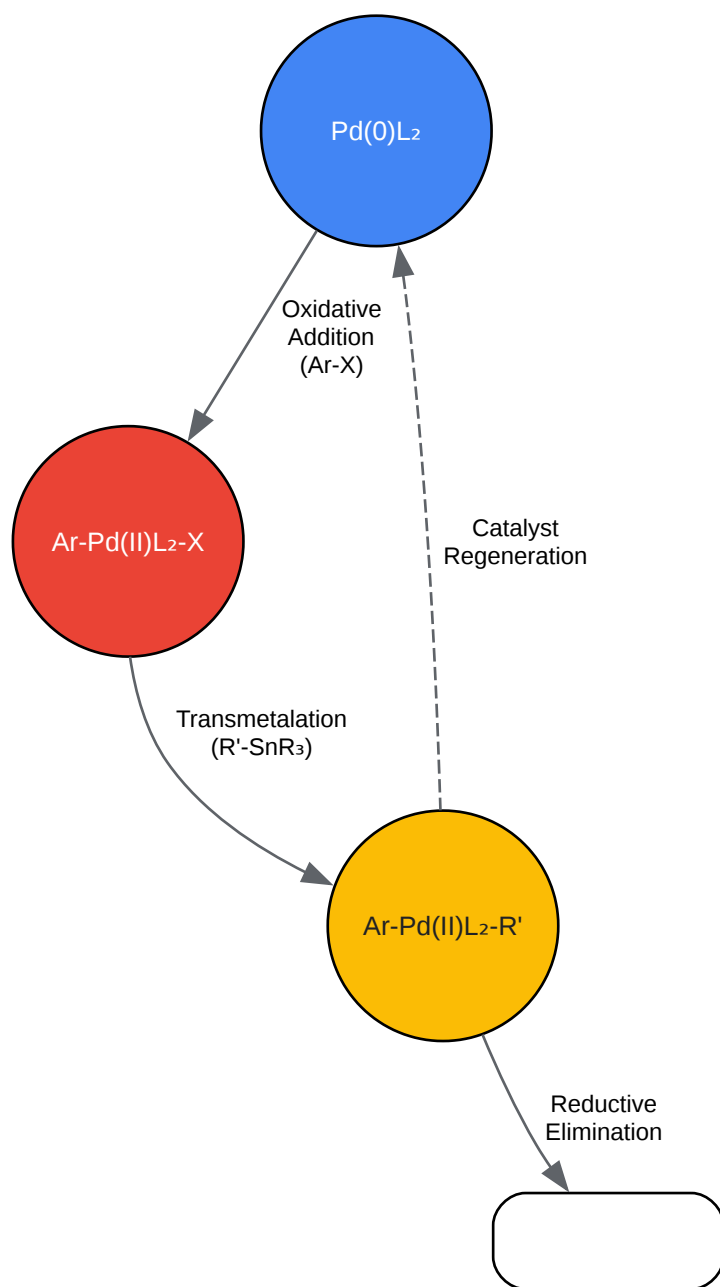
- **Inert Atmosphere:** In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), combine **1,4-dibromo-2,3-dichlorobenzene** (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
- **Solvent Addition:** Add a degassed solvent system, such as a mixture of dioxane and water or toluene/ethanol/water.
- **Reaction:** Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
- **Work-up:** After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to isolate the mono-coupled product.

Causality and Optimization:

- **Base Selection:** The base is crucial for activating the boronic acid to facilitate transmetalation.[\[16\]](#)
- **Catalyst/Ligand Choice:** The choice of palladium source and ligand can significantly impact yield and selectivity. For less reactive substrates, more sophisticated ligands like SPhos or XPhos may be required.[\[15\]](#)
- **Side Reactions:** Common side reactions include homocoupling of the boronic acid and hydrodehalogenation of the starting material. These can be minimized by maintaining a strict inert atmosphere and using purified, degassed solvents.[\[14\]](#)

Stille Coupling

The Stille coupling reaction partners an organohalide with an organostannane (organotin) reagent.[\[18\]](#)[\[19\]](#) Similar to the Suzuki coupling, it proceeds with high selectivity for the C-Br bonds of **1,4-dibromo-2,3-dichlorobenzene**. While effective, the primary drawback of this method is the toxicity of the organotin reagents and byproducts.[\[18\]](#)



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Catalytic cycle of the Stille cross-coupling reaction.^[19]

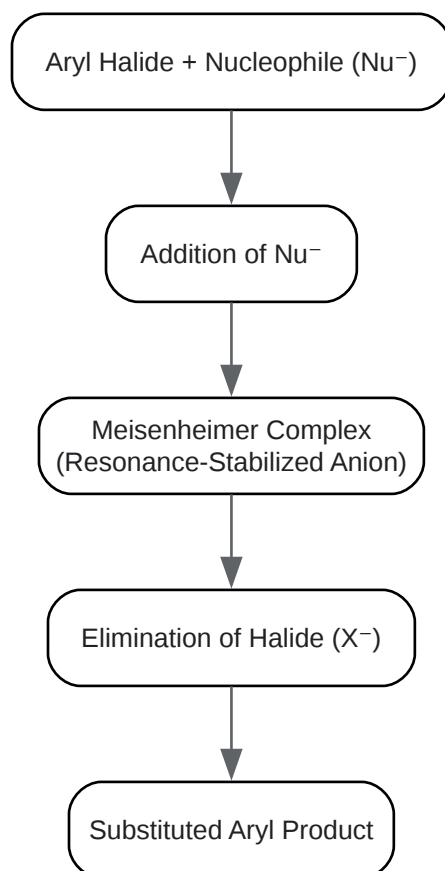
Experimental Protocol: Stille Coupling

- Setup: To a solution of **1,4-dibromo-2,3-dichlorobenzene** (1.0 eq.) and the organostannane reagent (1.1 eq.) in a degassed solvent like THF or DMF, add a palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, 2-5 mol%).^{[18][20][21]}

- Additives: In some cases, additives like Cu(I) salts or lithium chloride are used to facilitate the transmetalation step.[\[18\]](#)[\[20\]](#)
- Reaction: Heat the mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.
- Work-up and Purification: Cool the reaction, and perform an aqueous work-up. The crude product is then purified by column chromatography. Special care must be taken to handle and dispose of the toxic tin byproducts.

Nucleophilic Aromatic Substitution (S_NAr)

Nucleophilic aromatic substitution (S_NAr) is generally challenging on halogenated benzenes unless the ring is activated by potent electron-withdrawing groups (like -NO₂) in the ortho or para positions.[\[22\]](#)[\[23\]](#)[\[24\]](#) While the four halogens on **1,4-dibromo-2,3-dichlorobenzene** are electron-withdrawing, they are only moderate activators. Therefore, S_NAr reactions would require harsh conditions (high temperatures, strong nucleophiles) and are less common than cross-coupling reactions for this substrate.[\[22\]](#)[\[25\]](#)



[Click to download full resolution via product page](#)*General mechanism for Nucleophilic Aromatic Substitution (S_NAr).*[\[22\]](#)[\[24\]](#)

Safety and Handling

As with all halogenated aromatic compounds, **1,4-dibromo-2,3-dichlorobenzene** must be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use.[\[26\]](#)[\[27\]](#)[\[28\]](#)

Hazard Category	Precautionary Measures	First Aid
Inhalation	May cause respiratory irritation. Use only in a well-ventilated area or with respiratory protection. [26] [28]	Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. [26] [28]
Skin Contact	Causes skin irritation. Wear protective gloves and clothing. [26]	Wash off immediately with soap and plenty of water while removing all contaminated clothing. [26] [27]
Eye Contact	Causes serious eye irritation. Wear safety glasses or goggles. [26]	Rinse immediately with plenty of water for at least 15 minutes. Get medical attention. [26] [27]
Ingestion	Harmful if swallowed. Do not eat, drink, or smoke when using.	Do NOT induce vomiting. Drink plenty of water. Get medical attention. [26] [28]
Environmental	Potentially toxic to aquatic life. Avoid release to the environment. [27]	Collect spillage. Dispose of contents/container to an approved waste disposal plant.

Conclusion

1,4-Dibromo-2,3-dichlorobenzene is a highly functionalized aromatic intermediate with significant potential in synthetic chemistry. Its key value lies in the differential reactivity of its C-Br and C-Cl bonds, which allows for selective, palladium-catalyzed cross-coupling reactions.

This feature enables the stepwise and regiocontrolled introduction of different substituents, providing a strategic advantage in the synthesis of complex pharmaceuticals, agrochemicals, and novel organic materials. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.

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